molecular formula C29H39NO5Si B14044326 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-

Cat. No.: B14044326
M. Wt: 509.7 g/mol
InChI Key: ZQVBHYAPILKZHL-ZTOMLWHTSA-N
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Description

1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by functionalization of the carboxylic acid and ester groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the functional groups present on the compound .

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- stands out due to its unique ester and carboxylic acid functionalities. Similar compounds include:

These compounds share the spirocyclic core but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C29H39NO5Si

Molecular Weight

509.7 g/mol

IUPAC Name

tert-butyl (5S,8S)-8-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C29H39NO5Si/c1-27(2,3)35-26(32)30-22(20-29(25(30)31)18-13-19-33-29)21-34-36(28(4,5)6,23-14-9-7-10-15-23)24-16-11-8-12-17-24/h7-12,14-17,22H,13,18-21H2,1-6H3/t22-,29-/m0/s1

InChI Key

ZQVBHYAPILKZHL-ZTOMLWHTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@]2(C1=O)CCCO2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2(C1=O)CCCO2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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